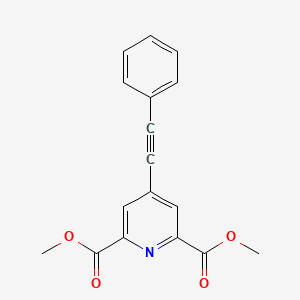![molecular formula C10H16O B14313347 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene CAS No. 110516-23-9](/img/structure/B14313347.png)
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a but-2-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with but-2-en-1-ol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclohexene and but-2-en-1-ol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the reaction with but-2-en-1-ol. The use of catalysts such as vanadium or other transition metals can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ether cleavage or formation reactions. Additionally, its structural features allow it to participate in various organic reactions, influencing the pathways and products formed.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
1,2-Bis(trimethylsiloxy)cyclohexene: Used in organic synthesis as a protective group for alcohols.
2-Cyclohexen-1-ol: An intermediate in the synthesis of various organic compounds.
Uniqueness
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other cyclohexene derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
110516-23-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-but-2-enoxycyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,7H,4-6,8-9H2,1H3 |
Clave InChI |
JZWPBILJTMNOAQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


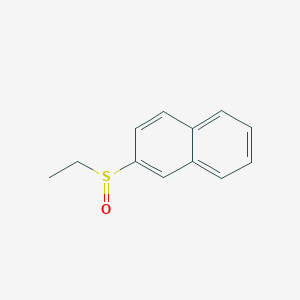

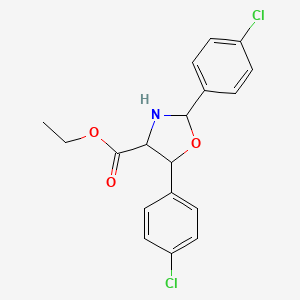

![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)

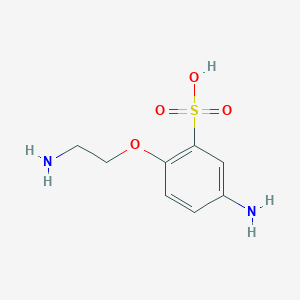
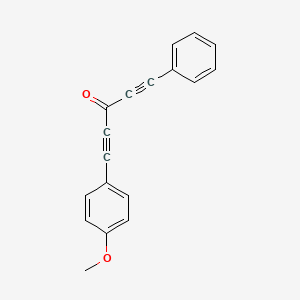
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

